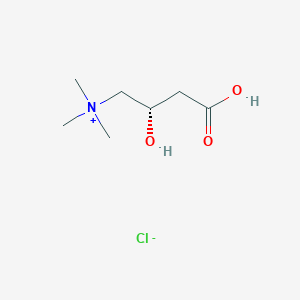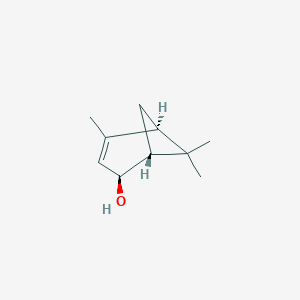
(+)-Carnitinhydrochlorid
Übersicht
Beschreibung
D-Carnitine hydrochloride, also known as (+)-β-Hydroxy-γ-(trimethylammonio)butyrate hydrochloride, is a quaternary ammonium compound. It is a stereoisomer of L-carnitine, which is naturally occurring in animals and plays a crucial role in the transport of long-chain fatty acids into the mitochondria for energy production. D-Carnitine, however, is not naturally occurring and can inhibit the activity of L-carnitine, making it toxic in high concentrations .
Wissenschaftliche Forschungsanwendungen
D-Carnitinhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz bei der Synthese anderer Verbindungen und bei der Untersuchung von Stereoisomerie verwendet.
Biologie: Es wird verwendet, um die Auswirkungen von Carnitinmangel und die Rolle von Carnitin im Zellstoffwechsel zu untersuchen.
Medizin: Es wird in der Forschung zu Stoffwechselstörungen und der Entwicklung von Therapeutika für Erkrankungen wie Carnitinmangel verwendet.
Industrie: Es wird bei der Herstellung von Nahrungsergänzungsmitteln und als Zusatzstoff in Tierfutter verwendet, um seine Auswirkungen auf den Stoffwechsel zu untersuchen .
5. Wirkmechanismus
D-Carnitinhydrochlorid übt seine Wirkung aus, indem es die Aktivität von L-Carnitin hemmt. Es konkurriert mit L-Carnitin um die Bindung an Carnitintransporter und Enzyme, die am Fettsäurestoffwechsel beteiligt sind. Diese Hemmung kann zu einer Abnahme des Transports von langkettigen Fettsäuren in die Mitochondrien führen, wodurch die Energieproduktion reduziert und möglicherweise toxische Wirkungen hervorgerufen werden .
Ähnliche Verbindungen:
L-Carnitin: Die natürlich vorkommende Form, die für den Fettsäurestoffwechsel essentiell ist.
DL-Carnitin: Ein Racemat aus D- und L-Formen.
Acetyl-L-Carnitin: Eine acetylierte Form von L-Carnitin, die zusätzliche Vorteile für die kognitive Funktion hat .
Eindeutigkeit: D-Carnitinhydrochlorid ist einzigartig in seiner inhibitorischen Wirkung auf die Aktivität von L-Carnitin. Während L-Carnitin vorteilhaft und für die Energieproduktion essentiell ist, kann D-Carnitin toxisch sein und wird hauptsächlich in der Forschung verwendet, um die Auswirkungen der Carnitinhemmung zu untersuchen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Carnitine hydrochloride can be synthesized through several methods. One common method involves the reaction of trimethylamine hydrochloride with epihalogenohydrin to produce DL-carnitine hydrochloride, which is then separated into its D and L forms . Another method involves the use of R-epoxy chloropropane and trimethylamine under specific conditions to produce L-carnitine nitrile chloride, which is then converted to D-carnitine hydrochloride .
Industrial Production Methods: Industrial production of D-carnitine hydrochloride often involves large-scale synthesis using the above methods, followed by purification processes to ensure high purity and yield. The use of advanced chromatographic techniques and crystallization methods are common in the industrial production process to achieve the desired product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: D-Carnitinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann zu verschiedenen Acylcarnitinen oxidiert werden.
Reduktion: Es kann aus Acylcarnitinen in seine ursprüngliche Form zurückreduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Acylcarnitine, die Zwischenprodukte im Fettsäurestoffwechsel sind .
Wirkmechanismus
D-Carnitine hydrochloride exerts its effects by inhibiting the activity of L-carnitine. It competes with L-carnitine for binding to carnitine transporters and enzymes involved in fatty acid metabolism. This inhibition can lead to a decrease in the transport of long-chain fatty acids into the mitochondria, thereby reducing energy production and potentially leading to toxic effects .
Vergleich Mit ähnlichen Verbindungen
L-Carnitine: The naturally occurring form that is essential for fatty acid metabolism.
DL-Carnitine: A racemic mixture of D and L forms.
Acetyl L-Carnitine: An acetylated form of L-carnitine that has additional benefits in cognitive function .
Uniqueness: D-Carnitine hydrochloride is unique in its inhibitory effects on L-carnitine activity. While L-carnitine is beneficial and essential for energy production, D-carnitine can be toxic and is used primarily in research to study the effects of carnitine inhibition .
Eigenschaften
IUPAC Name |
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142995 | |
| Record name | (+)-Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10017-44-4 | |
| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Carnitine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)






![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)



